molecular formula C15H13FO2 B6397360 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261922-46-6

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6397360
CAS RN: 1261922-46-6
M. Wt: 244.26 g/mol
InChI Key: OEEYNVQWNQZHGL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% (FBA-95) is an organic compound belonging to the class of benzoic acids. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. FBA-95 is a colorless solid with a melting point of 71-73 °C and a boiling point of 169-172 °C. It is insoluble in water but soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of a variety of organic compounds, including polymers and surfactants. In addition, 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of a variety of metal complexes, including those of palladium, ruthenium, and cobalt.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an acid catalyst in the synthesis of organic compounds. It is also believed to act as a nucleophile in the formation of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% are not well understood. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The use of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound and is readily available. It is also relatively inexpensive and can be used in a variety of laboratory reactions. However, 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% is not soluble in water and must be used in organic solvents.

Future Directions

There are a number of potential future directions for research involving 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95%. These include the development of new synthetic methods using 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% as a starting material, the exploration of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research into the use of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% in the synthesis of pharmaceuticals, dyes, and fragrances is warranted. Finally, research into the use of 2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% in the synthesis of metal complexes, such as those of palladium, ruthenium, and cobalt, should also be explored.

Synthesis Methods

2-(2,4-Dimethylphenyl)-6-fluorobenzoic acid, 95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Williamson ether synthesis. In the Friedel-Crafts reaction, a strong Lewis acid such as aluminum chloride is used to catalyze the reaction between 2,4-dimethylphenol and 6-fluorobenzoyl chloride. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYNVQWNQZHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689001
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-46-6
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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